molecular formula C16H14N2O5 B3057303 4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate CAS No. 79030-44-7

4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate

Cat. No.: B3057303
CAS No.: 79030-44-7
M. Wt: 314.29 g/mol
InChI Key: OPUCTUAYXRJCKO-UHFFFAOYSA-N
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Description

4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate is an organic compound with the molecular formula C16H14N2O5 and a molecular weight of 314.29 g/mol. This compound is characterized by the presence of an azoxy group, which is a functional group containing a nitrogen-nitrogen double bond with an oxygen atom attached to one of the nitrogen atoms. The compound also contains two acetyloxy groups attached to phenyl rings, making it a derivative of phenyl acetate.

Preparation Methods

The synthesis of 4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate can be achieved through various synthetic routes. One common method involves the reaction of 4-nitrophenyl acetate with acetic anhydride in the presence of a catalyst to form the desired product. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and yield.

Chemical Reactions Analysis

4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction of the azoxy group can be achieved using reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.

Scientific Research Applications

4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate has various scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular signaling pathways. The acetyloxy groups can be hydrolyzed to release acetic acid, which can further interact with cellular components.

Comparison with Similar Compounds

4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate can be compared with similar compounds such as:

    Phenyl acetate: A simpler ester of phenol and acetic acid, used in the synthesis of various organic compounds.

    4-(p-Acetoxyphenyl)-2-butanone: Another compound with acetyloxy groups, used as a flavoring agent and in organic synthesis.

    4-(Acetyloxy)phenyl azide: A compound with similar structural features, used in click chemistry and as a photolabile protecting group.

The uniqueness of this compound lies in its combination of azoxy and acetyloxy groups, which impart distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(4-acetyloxyphenyl)-(4-acetyloxyphenyl)imino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-11(19)22-15-7-3-13(4-8-15)17-18(21)14-5-9-16(10-6-14)23-12(2)20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUCTUAYXRJCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC(=O)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294413
Record name 4-{(z)-[4-(acetyloxy)phenyl]-nno-azoxy}phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79030-44-7
Record name NSC96516
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{(z)-[4-(acetyloxy)phenyl]-nno-azoxy}phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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